Tranexamic acid

概述

描述

Tranexamic acid is a synthetic derivative of the amino acid lysine. It is widely used as an antifibrinolytic agent to treat or prevent excessive blood loss in various medical conditions, such as major trauma, postpartum bleeding, surgery, tooth removal, nosebleeds, and heavy menstruation . This compound works by inhibiting the breakdown of fibrin clots, thereby stabilizing the clot and preventing hemorrhage .

准备方法

Synthetic Routes and Reaction Conditions

Tranexamic acid can be synthesized through several methods. One common method involves the hydrogenation reduction of 4-(acetylaminomethyl)benzoic acid. The process includes filtering the hydrogenation solution to remove the catalyst, distilling until the reaction solution is cured, heating, and baking to perform transformation. The reaction solution is then dissolved in water, neutralized with acid, and subjected to salification with p-toluenesulfonic acid. The final steps involve resin exchange, distillation, crystallization with ethanol, cooling, filtering, washing, and drying to obtain this compound .

Another improved process involves the hydrogenation of trans-4-cyanocyclohexane-1-carboxylic acid or its lower alkyl ester at high pressure and temperature . This method aims to produce this compound at moderate temperatures and pressures for large-scale manufacturing.

化学反应分析

Types of Reactions

Tranexamic acid primarily undergoes substitution reactions due to the presence of the amino and carboxylic acid functional groups. It can also participate in hydrogenation and reduction reactions.

Common Reagents and Conditions

Hydrogenation: Utilizes hydrogen gas and a metal catalyst such as palladium or nickel.

Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Can occur with reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as esters and amides, depending on the specific reagents and conditions used.

科学研究应用

Surgical Applications

Tranexamic acid is widely used in various surgical procedures to minimize blood loss and reduce the need for blood transfusions. Its effectiveness has been documented in numerous clinical trials:

- Elective Cesarean Sections : A randomized controlled trial involving 660 women showed that those receiving this compound experienced significantly less blood loss compared to the placebo group, without an increase in thromboembolic events .

- Total Knee Arthroplasty : In a double-blind study, patients who received this compound had reduced bleeding and a lower requirement for blood transfusions .

- Cardiac Surgery : Research indicated that this compound administration was associated with lower bleeding risks without increasing mortality or thrombotic complications within 30 days post-surgery .

- Spinal Surgeries : A retrospective analysis revealed significant reductions in blood loss and transfusion needs among patients treated with this compound compared to those who did not receive it .

Trauma and Emergency Medicine

This compound has gained prominence in trauma care, especially for patients experiencing acute bleeding:

- CRASH-2 Trial : This landmark study involving over 20,000 trauma patients demonstrated that early administration of this compound significantly reduced all-cause mortality in severely injured patients, particularly when given within three hours of injury .

- Military Applications : The MATTERs trial highlighted the benefits of this compound in combat-related injuries, showing improved survival rates when used alongside blood component-based resuscitation .

- Traumatic Brain Injury : A multicenter clinical trial found that out-of-hospital administration of this compound did not significantly improve neurologic outcomes at six months compared to placebo; however, its safety profile remained favorable .

Obstetric Applications

This compound has been incorporated into protocols for managing post-partum hemorrhage:

- Post-Partum Hemorrhage : Studies indicate that early administration can reduce mortality from bleeding by approximately 31% when given promptly after delivery . This has led to its inclusion on the World Health Organization's Essential Medicines List for this indication.

Off-label Uses

Beyond approved indications, this compound is utilized off-label in various clinical scenarios:

- Heavy Menstrual Bleeding : this compound is FDA-approved for treating heavy menstrual bleeding and is widely used in this context across multiple countries .

- Gastrointestinal Surgery : A novel formulation of this compound is being developed to protect intestinal integrity during surgeries that risk disrupting the gastrointestinal barrier, showing promise in preventing complications such as feeding intolerance and necrotizing enterocolitis .

Safety and Efficacy

While generally considered safe, this compound does carry some risks:

- Thromboembolic Events : Although some studies have raised concerns about potential thromboembolic risks associated with its use, large-scale trials have consistently shown no significant increase in these events compared to placebo groups .

Summary Table of Clinical Applications

作用机制

Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin, a key enzyme involved in fibrinolysis. By binding to plasminogen, this compound prevents its conversion to plasmin, thereby stabilizing the fibrin clot and reducing bleeding . It also directly inhibits the activity of plasmin with weak potency and can block the active site of urokinase plasminogen activator with high specificity .

相似化合物的比较

Tranexamic acid is often compared to ε-aminocaproic acid, another antifibrinolytic agent. This compound is approximately six to ten times more potent in binding affinity to plasminogen and plasmin compared to ε-aminocaproic acid . This higher potency makes this compound more effective in preventing fibrinolysis and reducing blood loss. Other similar compounds include aminocaproic acid and aprotinin, which also serve as antifibrinolytic agents but differ in their mechanisms of action and clinical applications .

Conclusion

This compound is a versatile and potent antifibrinolytic agent with a wide range of applications in medicine, cosmetics, and industry. Its ability to inhibit fibrinolysis and stabilize blood clots makes it a valuable tool in managing bleeding disorders and reducing blood loss during surgeries. The compound’s unique properties and higher potency compared to similar agents highlight its significance in various scientific and clinical settings.

常见问题

Basic Research Questions

Q. What methodologies are used to assess TXA's efficacy in reducing surgical blood loss?

Systematic reviews and meta-analyses of randomized controlled trials (RCTs) are the gold standard. Key outcomes include blood transfusion rates, mortality, and thromboembolic events. For example, a 2012 meta-analysis analyzed 129 RCTs (10,488 patients) and used risk ratios (RRs) to quantify TXA's effect, finding a 38% reduction in transfusion needs (RR: 0.62; 95% CI: 0.58–0.65) . Sensitivity analyses restricted to high-quality trials (adequate allocation concealment) confirmed robustness (RR: 0.68; 95% CI: 0.62–0.74) .

Q. How is TXA integrated into obstetric protocols to manage postpartum hemorrhage (PPH)?

RCTs with double-blind designs and equivalence randomization are common. For example, a study administering 1 g IV TXA during the third stage of labor reported a 25% reduction in mean blood loss (261.5 mL vs. 349.98 mL in controls; p < 0.001) and lower PPH incidence (1.8% vs. 6.8%; RR: 3.76) . Standardized outcome measures (e.g., blood loss volume, thromboembolic events) and adherence to active management protocols (oxytocin, cord traction) are critical .

Q. What statistical approaches are used to compare TXA's effects across heterogeneous surgical populations?

Subgroup analyses by age, surgery type, and injury severity are standard. For instance, military trauma studies used multivariate regression to adjust for Injury Severity Scores (ISS), showing TXA improved survival in massive transfusion patients (OR: 7.228; 95% CI: 3.016–17.322) . Fixed-effects and random-effects meta-analyses address heterogeneity, with I² values quantifying variability .

Advanced Research Questions

Q. How can contradictory findings on TXA's thromboembolic risk be reconciled?

Contradictions arise from variations in patient comorbidities, dosing, and study power. A 2014 meta-analysis of upper gastrointestinal bleeding trials found no thromboembolic risk increase (RR: 0.86–1.14 across outcomes) but emphasized low event rates limiting statistical power . Future studies should prioritize dose-response analyses and stratification by thrombotic risk factors (e.g., D-dimer levels) .

Q. What methodological frameworks address sex disparities in TXA administration?

Retrospective cohort studies using multivariate regression adjust for injury severity, bleeding risk, and mortality. A 2022 study found females were 50% less likely to receive TXA post-trauma (p < 0.05), even after adjusting for ISS and bleeding risk . Sensitivity analyses and propensity score matching can isolate sex bias from confounding variables .

Q. How do pharmacokinetic differences between IV, topical, and combined TXA routes influence trial design?

Pharmacokinetic modeling (e.g., compartmental analyses) and adaptive trial designs optimize dosing. A 2018 systematic review compared routes in arthroplasty, finding combined IV/topical TXA reduced blood loss by 300 mL vs. IV alone (p < 0.001) . Population pharmacokinetics (PopPK) studies are needed to define tissue-specific exposure thresholds .

Q. What strategies mitigate bias in TXA meta-analyses with high heterogeneity?

PRISMA-compliant protocols, pre-registered hypotheses, and "comparison-adjusted" funnel plots detect publication bias . For example, a 2020 foot/ankle surgery meta-analysis used subgroup analyses by surgical type (e.g., calcaneal vs. elective) and sensitivity tests excluding small-sample trials to resolve heterogeneity (I² reduced from 75% to 40%) .

Q. How can preclinical models of TXA's neuroprotective effects be translated to traumatic brain injury (TBI) trials?

Animal studies measuring blood-brain barrier penetration and fibrinolytic biomarkers (e.g., plasminogen activator inhibitor-1) guide clinical endpoints. The CRASH-3 trial used Glasgow Coma Scale (GCS) trajectories and intracranial hemorrhage volume as proxies, but future RCTs should integrate advanced imaging (e.g., MRI susceptibility-weighted imaging) .

Q. What are the challenges in designing RCTs for TXA in rare conditions like amniotic fluid embolism (AFE)?

Multicountry registries and nested case-control designs enhance power. A 2019 AFE study combined population-based cohorts (n > 100 cases) and emphasized coagulopathy correction (e.g., TXA ≥2 g IV) as a survival predictor . Bayesian adaptive designs allow interim efficacy analyses with limited data .

Q. Methodological Resources

- Systematic Reviews : Use PRISMA guidelines, Covidence for screening, and GRADEpro for evidence grading .

- Dose Optimization : Leverage pharmacokinetic/pharmacodynamic (PK/PD) models and military trauma datasets (e.g., MATTERs study) .

- Bias Mitigation : Pre-register protocols, use ROBINS-I for observational studies, and apply sequential meta-analysis to avoid false positives .

属性

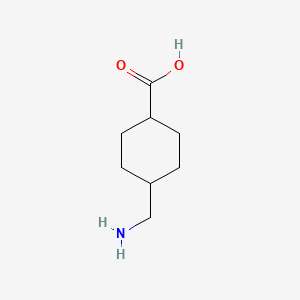

IUPAC Name |

4-(azaniumylmethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEQRTZSCIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C[NH3+])C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-54-2 | |

| Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。